1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazine derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theNeurotensin Receptor Type 2 . This receptor plays a crucial role in the regulation of dopamine pathways in the brain .
Mode of Action
Similar compounds have been found to inhibit the activity of their target receptors, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of the neurotensin receptor type 2 can affect various downstream signaling pathways, including those involved in the regulation of dopamine .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cell lines .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step reactions starting from commercially available precursorsReaction conditions may vary, but common methods include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[1,2-a]pyrazine derivatives, such as:
- 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanol
- 1-(4-fluorobenzyl)piperazine
- [1,2,4]triazolo[4,3-a]pyrazine derivatives .
These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-26-18-10-8-17(9-11-18)23-21(27)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJDMJZSMFTBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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